molecular formula C16H15NO2S B2398299 N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide CAS No. 1626725-58-3

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2398299
CAS No.: 1626725-58-3
M. Wt: 285.36
InChI Key: HLAAYMBGJDOLMI-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both furan and thiophene rings in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the combination of furan and thiophene rings in its structure.

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAAYMBGJDOLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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